3-chloro-4-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide
CAS No.: 921812-40-0
Cat. No.: VC5397330
Molecular Formula: C15H13ClN2O3S
Molecular Weight: 336.79
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 921812-40-0 |
---|---|
Molecular Formula | C15H13ClN2O3S |
Molecular Weight | 336.79 |
IUPAC Name | 3-chloro-4-methyl-N-(2-oxo-1,3-dihydroindol-5-yl)benzenesulfonamide |
Standard InChI | InChI=1S/C15H13ClN2O3S/c1-9-2-4-12(8-13(9)16)22(20,21)18-11-3-5-14-10(6-11)7-15(19)17-14/h2-6,8,18H,7H2,1H3,(H,17,19) |
Standard InChI Key | NADNRWIFRNOHMT-UHFFFAOYSA-N |
SMILES | CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)C3)Cl |
Introduction
Chemical Identity and Structural Features
The molecular formula of 3-chloro-4-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide is C₁₅H₁₃ClN₂O₃S, with a molecular weight of 336.79 g/mol. The structure combines a chlorinated and methylated benzene ring connected via a sulfonamide bridge to a 2-oxoindoline group. Key features include:
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Chlorine substitution at position 3 of the benzene ring, enhancing electrophilic reactivity.
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Methyl group at position 4, contributing to hydrophobic interactions.
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2-Oxoindolin-5-yl moiety, a heterocyclic fragment prevalent in kinase inhibitors and anticancer agents .
The compound’s stereochemistry is achiral, as confirmed by its SMILES representation: Cc1ccc(cc1Cl)S(=O)(=O)Nc2ccc3c(c2)C(=O)NC3.
Physicochemical Properties
Computational and experimental data for related sulfonamides suggest the following properties :
Property | Value |
---|---|
logP | ~3.6–5.2 (predicted) |
Hydrogen bond donors | 1 (sulfonamide NH) |
Hydrogen bond acceptors | 6 (3 O, 2 N, 1 S=O) |
Polar surface area | ~57–90 Ų |
Solubility | Low aqueous solubility (logSw ≈ -5.9) |
The compound’s lipophilicity (logP ~4.5–5.2) aligns with trends observed in N-substituted benzenesulfonamides, favoring membrane permeability but limiting solubility .
Compound | HCT-116 IC₅₀ (μM) | Selectivity (vs. HaCaT) |
---|---|---|
Derivative 20 | 12.8 | 3-fold |
Derivative 24 | 12.7 | 4-fold |
Derivative 30 | 8.0 | 11-fold |
Challenges and Future Directions
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Synthetic optimization: Improving yield and scalability via catalysts (e.g., Pd-mediated cross-coupling) .
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Biological profiling: Screening against kinase panels and apoptosis pathways to identify molecular targets.
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Solubility enhancement: Introducing polar substituents (e.g., hydroxyl groups) to improve pharmacokinetics .
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